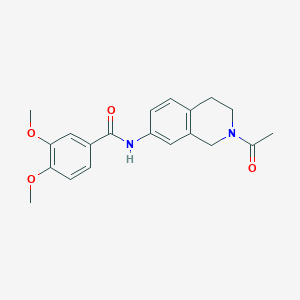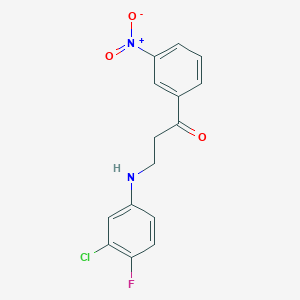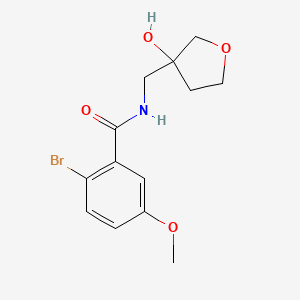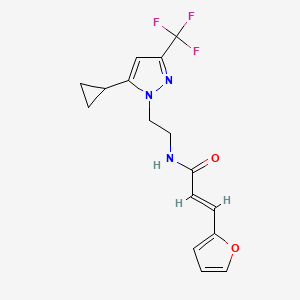
(E)-1-(4-fluorophenyl)-3-(2-oxo-3-(thiophen-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(4-fluorophenyl)-3-(2-oxo-3-(thiophen-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C20H15FN4O2S and its molecular weight is 394.42. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(4-fluorophenyl)-3-(2-oxo-3-(thiophen-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(4-fluorophenyl)-3-(2-oxo-3-(thiophen-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticholinesterase and Antioxidant Activities
Compounds structurally related to "(E)-1-(4-fluorophenyl)-3-(2-oxo-3-(thiophen-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea" have been synthesized and evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter breakdown. These activities are significant for potential treatments of neurodegenerative diseases like Alzheimer's. Additionally, some of these compounds demonstrated significant antioxidant activities, which can protect against oxidative stress-related cellular damage (Kurt et al., 2015).
Antifungal Properties
Another area of application is in antifungal research, where derivatives of quinazoline, a core structure related to the query compound, have exhibited antifungal activity. This suggests potential uses in developing new antifungal agents for agriculture and medicine, offering an alternative to current treatments that may be less effective due to resistance (Mishra et al., 2000).
Antimicrobial and Antibacterial Agents
Quinazolinone derivatives have shown potent antimicrobial and antibacterial properties, which indicate their potential in combating various bacterial infections. This is particularly crucial in the era of increasing antibiotic resistance, highlighting the need for new therapeutic agents (Dhokale et al., 2019).
Anti-Inflammatory and Analgesic Effects
Some derivatives have been evaluated for their anti-inflammatory and analgesic effects, showing potential for the treatment of pain and inflammation. This could lead to the development of new drugs that provide effective relief with potentially fewer side effects (Farag et al., 2012).
Cancer Research
In cancer research, specific quinazolinone derivatives have demonstrated inhibitory activities against various cancer cell lines, suggesting their potential as anticancer agents. This could pave the way for new treatments that target cancer cells more effectively and selectively (Riadi et al., 2021).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(4-fluorophenyl)-3-(2-oxo-3-(thiophen-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 2-oxo-3-(thiophen-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-one with 4-fluorobenzaldehyde, followed by the reaction of the resulting Schiff base with urea to form the final product.", "Starting Materials": [ "2-oxo-3-(thiophen-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-one", "4-fluorobenzaldehyde", "urea" ], "Reaction": [ "Step 1: Condensation of 2-oxo-3-(thiophen-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-one with 4-fluorobenzaldehyde in the presence of a base such as potassium carbonate or sodium hydride to form the Schiff base.", "Step 2: Reaction of the Schiff base with urea in the presence of a catalyst such as triethylamine or pyridine to form the final product, (E)-1-(4-fluorophenyl)-3-(2-oxo-3-(thiophen-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea." ] } | |
CAS番号 |
941946-61-8 |
製品名 |
(E)-1-(4-fluorophenyl)-3-(2-oxo-3-(thiophen-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea |
分子式 |
C20H15FN4O2S |
分子量 |
394.42 |
IUPAC名 |
1-(4-fluorophenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea |
InChI |
InChI=1S/C20H15FN4O2S/c21-13-7-9-14(10-8-13)22-19(26)24-18-16-5-1-2-6-17(16)23-20(27)25(18)12-15-4-3-11-28-15/h1-11H,12H2,(H2,22,24,26) |
InChIキー |
JAAOCRBKSKRIGQ-HKOYGPOVSA-N |
SMILES |
C1=CC2=C(N(C(=O)N=C2C=C1)CC3=CC=CS3)NC(=O)NC4=CC=C(C=C4)F |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Tert-butyl 3-[(4-hydroxyphenyl)methyl]piperidine-1-carboxylate](/img/structure/B2836665.png)



![3-chloro-N-[2-(3-methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2836676.png)
![Methyl 3-amino-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2836677.png)


![5-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]thiophene-2-sulfonamide](/img/structure/B2836682.png)
![N-(4-ethoxyphenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2836683.png)

![1-{[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B2836685.png)
![3-{[(2-Ethylphenyl)amino]methyl}benzoic acid](/img/structure/B2836687.png)